6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione
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Description
6-Bromo-3-ethyl-2,4(1H,3H)-quinazolinedione (BEQ) is a quinazoline derivative that has been used in a variety of scientific applications. BEQ has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology. BEQ has a variety of properties that make it useful for a variety of applications, including its ability to act as a catalyst and its ability to act as a ligand in binding molecules together. In
Scientific Research Applications
Organic Synthesis and Catalysis
KAl(SO4)2·12H2O (Alum) Catalyzed Synthesis
A study by Mohammadi and Hossini (2011) highlights the use of KAl(SO4)2·12H2O (alum) as a catalyst in the one-pot three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones under microwave irradiation and solvent-free conditions. This method includes derivatives such as 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, showcasing an efficient approach to synthesizing quinazolinone derivatives, including 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione analogs (Mohammadi & Hossini, 2011).
Pharmacological Studies
Anticonvulsant Agents
Research conducted by Ugale et al. (2012) investigated a series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one derivatives for their anticonvulsant activities. The study found significant activity against tonic and clonic seizures, indicating the potential of 6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione derivatives in developing new anticonvulsant drugs (Ugale et al., 2012).
Antimicrobial Activity
Novel Substituted Quinazoline Derivatives
A study focused on the synthesis and antimicrobial activity evaluation of novel substituted quinazoline derivatives, including 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives. These compounds exhibited potent antibacterial and antifungal activities against a variety of pathogens, highlighting the therapeutic potential of quinazoline derivatives in addressing microbial infections (Chaitanya et al., 2018).
properties
IUPAC Name |
6-bromo-3-ethyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULYYNNMEGAYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-ethyl-2,4(1H,3H)-quinazolinedione |
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